N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a sulfonamide-acetamide hybrid compound characterized by a 3-thienylmethyl-substituted piperazine core linked to a sulfonylphenylacetamide moiety. Its structure combines a hydrophobic thiophene ring, a polar sulfonyl group, and a hydrogen-bond-capable acetamide, enabling diverse interactions with biological targets. While explicit pharmacological data for this compound is absent in the provided evidence, its structural analogs demonstrate activities ranging from analgesic to anti-inflammatory and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[4-[4-(thiophen-3-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-14(21)18-16-2-4-17(5-3-16)25(22,23)20-9-7-19(8-10-20)12-15-6-11-24-13-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJFSIWNJCJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(3-thienylmethyl)piperazine with a sulfonyl chloride derivative, followed by acetylation. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N~1~-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3-THIENYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves the inhibition of key enzymes and molecular targets. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular pathways, such as those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its 3-thienylmethyl-piperazine substituent, which distinguishes it from other piperazine-sulfonamide derivatives. Below is a detailed comparison with structurally related compounds:
Structural Analogues and Their Key Features
Functional Group Impact on Properties
- Thienylmethyl vs. Benzyl/Alkyl Groups : The 3-thienylmethyl group provides moderate lipophilicity (logP ~2.5–3.0) compared to benzyl (logP ~3.5) or ethylbenzyl (logP ~4.0), balancing membrane permeability and solubility . Its sulfur atom may engage in hydrogen bonding or metal coordination , unlike purely hydrocarbon substituents .
- Sulfonamide Linkage : The sulfonyl group enhances metabolic stability and target binding via electrostatic interactions, a feature shared across all analogs .
- Acetamide Moieties : The terminal acetamide facilitates hydrogen bonding with biological targets, critical for analgesic and anti-inflammatory activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
